molecular formula C10H13ClF2N2O2S B1434072 1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride CAS No. 1585869-89-1

1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride

Cat. No. B1434072
M. Wt: 298.74 g/mol
InChI Key: BDFRLWPUILXIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride, has been a subject of interest in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride consists of a six-membered ring containing two nitrogen atoms, with a sulfonyl group attached to a difluorobenzene ring .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride is involved in the synthesis of various pharmaceutical compounds. Studies have shown its role in the creation of multi-functional derivatives targeting diseases like type 2 diabetes and Alzheimer's. For instance, a study synthesized derivatives of 2-furoic piperazide, where the starting compound was reacted with various electrophiles to produce molecules with inhibitory potential against enzymes linked to these diseases (Abbasi et al., 2018).

Inhibition of Enzymes

The compound has been used in synthesizing inhibitors for enzymes like α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are significant in the context of diabetes and neurodegenerative diseases. Such studies contribute to drug discovery and development, particularly for treatments of chronic conditions like Alzheimer's (Abbasi et al., 2018).

Antimicrobial Properties

Research on 1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride and its derivatives has also highlighted their potential in combating microbial infections. Studies synthesizing novel 1,4-disubstituted piperazines have shown these compounds to possess significant antibacterial activities, potentially useful in addressing drug-resistant bacterial strains (Shroff et al., 2022).

Anti-HIV Properties

Some derivatives of 1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride have been explored for their anti-HIV properties. Research has led to the discovery and synthesis of compounds that act as non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing the versatility of this compound in pharmaceutical research (Dong et al., 2012).

Role in Synthesis of Hydrochloride Salts

The compound plays a critical role in the synthesis of hydrochloride salts of various piperazine derivatives. These salts are pivotal in pharmaceutical formulations and can enhance the efficacy and stability of drugs (Li et al., 2008).

properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O2S.ClH/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFRLWPUILXIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride

CAS RN

1585869-89-1
Record name 1-(3,4-difluorobenzenesulfonyl)piperazine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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